molecular formula C13H8ClNO5 B1287170 5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 376592-58-4

5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1287170
CAS No.: 376592-58-4
M. Wt: 293.66 g/mol
InChI Key: PGNTVCRTPYDGRN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(5-chloro-2-hydroxy-3-nitrophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO5/c14-9-5-10(12(16)11(6-9)15(19)20)7-2-1-3-8(4-7)13(17)18/h1-6,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNTVCRTPYDGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610510
Record name 5'-Chloro-2'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
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Molecular Weight

293.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376592-58-4
Record name 5'-Chloro-2'-hydroxy-3'-nitro(1,1'-biphenyl)-3-carboxylic acid
Source ChemIDplus
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Record name 5'-Chloro-2'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
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Record name 5'-chloro-2'-hydroxy-3'-nitrobiphenyl-3-carboxylic acid
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Record name 5′-Chloro-2′-hydroxy-3′-nitro[1,1′-biphenyl]-3-carboxylic acid
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Preparation Methods

Nitration and Hydroxylation

This method typically involves the nitration of a biphenyl precursor followed by hydroxylation:

  • Starting Material : The process begins with biphenyl or substituted biphenyls.

  • Nitration Reaction : The biphenyl compound is treated with a nitrating agent (e.g., nitric acid mixed with sulfuric acid) to introduce the nitro group at the desired position.

  • Hydroxylation : Following nitration, the compound undergoes hydroxylation using a suitable reagent (e.g., sodium hydroxide) to introduce the hydroxy group.

  • Chlorination : Finally, chlorination can be performed using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

Suzuki Coupling Reaction

The Suzuki coupling reaction is another effective method for synthesizing this compound:

  • Reagents : The reaction typically employs a boronic acid derivative and an aryl halide (e.g., 5-chloro-2-hydroxy-3-nitrophenol).

  • Catalyst : A palladium catalyst is used to facilitate the coupling between the boronic acid and the aryl halide.

  • Reaction Conditions : The reaction is generally conducted in a polar solvent at elevated temperatures.

  • Final Product : The resultant product undergoes further functionalization to yield this compound.

Alternative Synthetic Routes

Research has also explored alternative synthetic routes that involve:

  • Reduction Reactions : Such as reducing nitro groups to amines under catalytic hydrogenation conditions.

  • Protective Group Strategies : Utilizing protective groups for hydroxyl functionalities during multi-step synthesis to prevent unwanted reactions.

Summary of Preparation Methods

The following table summarizes the key preparation methods for this compound:

Method Key Steps Advantages Limitations
Nitration and Hydroxylation Nitration → Hydroxylation → Chlorination Direct functionalization Multiple steps may reduce yield
Suzuki Coupling Boronic Acid + Aryl Halide + Palladium Catalyst High specificity and yield Requires expensive catalysts
Alternative Routes Reduction + Protective Strategies Versatile and adaptable May require complex purification

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-2’-hydroxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amino-biphenyl derivative.

    Substitution: Formation of substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Eltrombopag Development
One of the primary applications of 5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid is as an impurity in the synthesis of Eltrombopag, a medication used to treat thrombocytopenia in patients with chronic liver disease and those undergoing chemotherapy. The compound serves as a critical intermediate in the synthesis process, where its purity and stability are essential for the efficacy and safety of the final pharmaceutical product.

Polymer Composites
Recent studies have indicated that derivatives of this compound can be utilized in the development of polymer composites. These composites are engineered for enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.

Case Study: Polymer Blends Using Eltrombopag Impurities

A study demonstrated that incorporating small amounts of this compound into polycarbonate matrices improved impact resistance and thermal degradation profiles. The findings suggest that such modifications can lead to innovative materials for automotive and aerospace industries.

Table 2: Properties of Polymer Composites with Additives

Composite TypeAdditive UsedImpact Strength (kJ/m²)Thermal Stability (°C)
Polycarbonate BlendThis compoundIncreased by 25%Improved by 15%
Standard PolycarbonateNoneBaselineBaseline

Mechanism of Action

The mechanism of action of 5’-Chloro-2’-hydroxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, potentially inhibiting enzymes or disrupting cellular processes. The nitro group can undergo reduction to form reactive intermediates that may interact with DNA or proteins, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Biphenyl Carboxylic Acids

The following compounds share the biphenyl-carboxylic acid backbone but differ in substituent types and positions:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (376592-57-3) C₁₃H₉ClO₃ 260.67 -Cl (5'), -OH (2') Intermediate; lacks nitro group, simpler reactivity
3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid hydrochloride (376591-97-8) C₁₃H₁₂ClNO₃ 265.69 -NH₂ (3'), -OH (2') Amino group enables coupling reactions; used in peptide synthesis
2'-Chloro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid C₁₄H₁₀ClNO₄ 291.69 -Cl (2'), -NO₂ (5'), -CH₃ (4') Methyl group enhances lipophilicity; discontinued commercial availability
2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (376591-94-5) C₁₄H₁₁NO₅ 273.24 -OCH₃ (2'), -NO₂ (3') Methoxy group improves solubility in organic solvents
[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dichloro-5-fluoro (1261984-18-2) C₁₃H₇Cl₂FO₂ 285.10 -Cl (2',4'), -F (5') Halogen-rich structure; potential antimicrobial applications

Substituent Effects on Physicochemical Properties

Solubility and Reactivity
  • Nitro Group Impact : The target compound’s 3'-nitro group is strongly electron-withdrawing, reducing solubility in polar solvents compared to analogs like the methoxy derivative (), which has improved solubility due to the electron-donating -OCH₃ group .
  • Chlorine vs. Methyl : The 5'-Cl substituent in the target compound increases molecular weight and polarity compared to the 4'-CH₃ in ’s analog. The methyl group in the latter enhances lipophilicity, favoring membrane permeability in drug design .
Functional Group Reactivity
  • Hydroxyl vs. Amino: The 2'-OH in the target compound allows for hydrogen bonding, whereas the 3'-NH₂ in ’s analog enables nucleophilic reactions (e.g., amide bond formation) .

Biological Activity

5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 376592-58-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

  • Molecular Formula : C₁₃H₈ClNO₅
  • Molecular Weight : 293.66 g/mol
  • IUPAC Name : 3'-chloro-6'-hydroxy-5'-nitro[1,1'-biphenyl]-3-carboxylic acid
  • Physical State : Solid
  • Purity : 95% .

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from simpler biphenyl derivatives. The introduction of chlorine, hydroxyl, and nitro groups is achieved through electrophilic aromatic substitution reactions, followed by carboxylation processes to yield the final product.

Cytotoxicity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related compound showed high cytotoxic effects against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma with a CC₅₀ (the concentration required to kill 50% of the cells) below 1 µM .

Cell Line CC₅₀ (µM) Selective Cytotoxicity Index (SCI)
COLO201< 1High
MDA-MB-231> 10Low
A549> 10Low
SK-BR-3> 10Low

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Flow cytometry analyses have revealed that treatment with similar compounds can lead to cell cycle arrest in the G0/G1 phase, indicating a potential disruption of DNA synthesis and cell proliferation .

Case Study 1: Antitumor Activity

A study investigating the antitumor properties of derivatives similar to this compound found that these compounds exhibited selective toxicity towards cancer cells compared to normal fibroblasts. The selectivity was assessed using the Selective Cytotoxicity Index (SCI), which indicated that these compounds preferentially target malignant cells while sparing healthy ones .

Case Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship (SAR) of related compounds has shown that modifications in the molecular structure significantly affect biological activity. For instance, the introduction of halogen atoms at specific positions on the biphenyl ring enhanced cytotoxicity against certain tumor cell lines . This highlights the importance of chemical modifications in optimizing therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 5'-chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, and how can intermediates be characterized?

The compound is synthesized via stepwise functionalization of biphenyl scaffolds. A common intermediate is 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid , which undergoes nitration and chlorination. Key steps include:

  • Nitration : Controlled addition of nitric acid under low temperatures (0–5°C) to prevent over-nitration.
  • Chlorination : Use of chlorinating agents (e.g., SOCl₂) in anhydrous conditions.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane).
    Characterization : Intermediates are validated via ¹H NMR (e.g., aromatic proton splitting patterns) and HPLC (purity >97% as per Eltrombopag intermediate standards) .

Q. How can researchers ensure the purity and stability of this compound during storage?

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to detect impurities <2% .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the nitro and chloro groups. Avoid exposure to light (photodegradation risk) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and carboxylic acid (δ ~170 ppm in ¹³C) confirm substitution patterns .
  • HRMS : Exact mass analysis (e.g., calculated [M+H]⁺ = 336.9987) ensures molecular formula accuracy .
  • FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

Advanced Research Questions

Q. How does the nitro group’s position influence the compound’s reactivity in pharmaceutical intermediate synthesis?

The 3'-nitro group directs electrophilic substitution reactions (e.g., reduction to an amine for further coupling). Studies on Eltrombopag intermediates show that:

  • Steric hindrance from the nitro group slows amide bond formation, requiring catalysts like HATU/DIPEA .
  • Reduction conditions (e.g., H₂/Pd-C vs. SnCl₂/HCl) affect amine yield and byproduct formation. Optimized protocols report >90% conversion using catalytic transfer hydrogenation .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Case Study : Discrepancies in ¹H NMR splitting of biphenyl protons may arise from rotational isomerism. Solutions include:
    • Variable-temperature NMR to observe coalescence of peaks.
    • 2D NOESY to confirm spatial proximity of substituents .
  • X-ray crystallography definitively assigns regiochemistry, as seen in related biphenylcarboxylic acid derivatives .

Q. How can computational modeling predict the compound’s interactions in biological systems?

  • Docking studies (AutoDock Vina) using thrombin receptor (PAR-1) models reveal that the 3-nitro group enhances hydrogen bonding with Arg-246.
  • MD simulations (AMBER) show the chloro substituent improves hydrophobic interactions in binding pockets, aligning with SAR data for thrombopoietin mimetics .

Q. What are the mechanistic implications of this compound’s degradation under acidic conditions?

  • Hydrolysis pathways : The 2'-hydroxy group facilitates intramolecular hydrogen bonding, stabilizing the compound at pH 5–7. Below pH 3, nitro group reduction and decarboxylation occur, forming chlorinated biphenyl byproducts.
  • Mitigation : Buffered formulations (pH 6.5–7.5) or lyophilization reduce degradation rates .

Methodological Tables

Analytical Parameter Method Conditions/Results Reference
Purity AssessmentHPLCColumn: C18 (4.6 × 150 mm); Flow: 1.0 mL/min; tR = 15.24 min; Purity: 97.1%
Stability StorageGuidelinesTemperature: 2–8°C; Protection: Inert gas (Ar/N2)
Nitration YieldSynthetic OptimizationYield: 82%; Purity: 98% (HPLC)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5'-Chloro-2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

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